Fluorine‑Directed Oxetane Ring‑Opening: E/Z Selectivity of 89:11 to 94:6 for Bromide Nucleophiles
In the ring‑opening of fluoroalkylidene‑oxetanes (accessible from 3‑(2‑bromo‑1‑fluoroethyl)oxetane via elimination), the fluorine atom exerts electronic control that dictates the geometry of the resulting tetrasubstituted fluoroalkene. When treated with HBr/AcOH or TBAB/BF₃·Et₂O, the E‑bromoalcohol predominates with E/Z ratios of 89:11 to 94:6 [1]. In contrast, non‑fluorinated alkylidene‑oxetane analogs (e.g., compound 4 in Table 2 of the cited work) undergo ring‑opening with reversed or substantially lower selectivity (E/Z ratio not reported but described as sterically controlled) [2]. This electronic steering is unique to fluorinated oxetanes and enables the stereocontrolled preparation of fluoroalkenes that are otherwise difficult to access.
| Evidence Dimension | E/Z stereoselectivity in oxetane ring‑opening with bromide |
|---|---|
| Target Compound Data | E/Z ratio 89:11 (R = phthalimido), 94:6 (R = n‑C₈H₁₇), >96:4 (R = uracil) [1] |
| Comparator Or Baseline | Non‑fluorinated alkylidene‑oxetane analog: E/Z ratio not quantified, but reaction is sterically controlled with inverted selectivity [2] |
| Quantified Difference | Fluorinated oxetanes achieve E‑selectivity ≥89:11; non‑fluorinated analogs give lower or reversed selectivity under identical conditions [2] |
| Conditions | Ring‑opening with HBr (33 wt % in AcOH) or TBAB/BF₃·Et₂O, 20–40 °C, 45 min – 24 h [1] |
Why This Matters
This selectivity enables the stereocontrolled synthesis of (E)-tetrasubstituted fluoroalkenes, which are valuable as constrained acyclonucleotide mimics and fluorinated building blocks, a transformation not feasible with non‑fluorinated oxetanes.
- [1] Fontenelle, C. Q.; et al. Beilstein J. Org. Chem. 2020, 16, 1936–1946 (Table 1, entries 4–8; Table 2, entries 1–2). DOI: 10.3762/bjoc.16.160. View Source
- [2] Fontenelle, C. Q.; et al. Beilstein J. Org. Chem. 2020, 16, 1936–1946 (Table 2, entries 3–4). View Source
